molecular formula C23H23N5O2S2 B2368975 N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105219-72-4

N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2368975
CAS No.: 1105219-72-4
M. Wt: 465.59
InChI Key: DUJADZLGPKJKDP-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O2S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Alternative Product Formation in Chemical Reactions

Krauze et al. (2007) discovered alternative products in a one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone, which are relevant to the study of N-benzyl-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. This research adds to the understanding of chemical pathways and reaction products in similar compound syntheses (Krauze, Vilums, Sīle, & Duburs, 2007).

Synthesis and Biological Activity

Demchenko et al. (2015) focused on synthesizing novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones, which are structurally related to the compound . These compounds were evaluated for their in vivo analgesic and anti-inflammatory activities, showcasing the potential pharmacological relevance of such compounds (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Sergey A. Demchenko, 2015).

Drug Discovery and Molecular Design

Shibuya et al. (2018) identified a compound structurally similar to this compound as a potent inhibitor in drug discovery. This research is significant for understanding the molecular design and therapeutic potential of similar compounds (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).

Properties

IUPAC Name

N-benzyl-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S2/c29-18(24-14-16-8-3-1-4-9-16)15-28-22(30)20-21(19(26-28)17-10-7-13-31-17)32-23(25-20)27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJADZLGPKJKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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